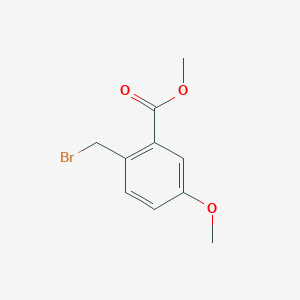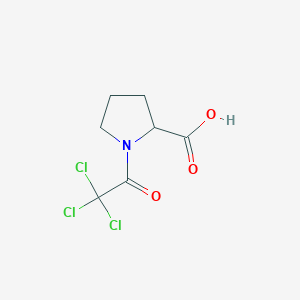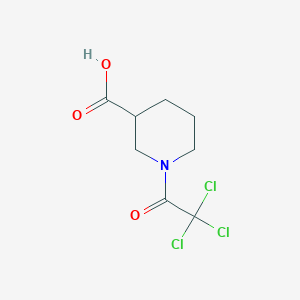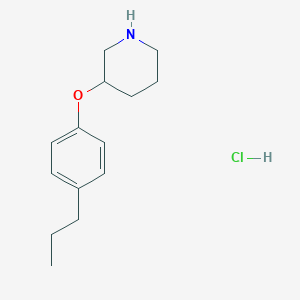
3-(4-Propylphenoxy)piperidine hydrochloride
概要
説明
“3-(4-Propylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” can be found in the PubChem database .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in the PubChem database .科学的研究の応用
Paroxetine Hydrochloride
- Paroxetine hydrochloride, a derivative closely related to the chemical structure of interest, is primarily used as a selective serotonin reuptake inhibitor for treating depression, anxiety disorders, and posttraumatic stress disorder. It exhibits particular physicochemical properties and pharmacokinetics, making it significant in pharmacological research (Germann, Ma, Han, & Tikhomirova, 2013).
Crystal and Molecular Structure
- The molecular structure of 4-carboxypiperidinium chloride, a compound similar to the one of interest, was studied using X-ray diffraction and spectroscopic methods. Such structural analyses are crucial for understanding the chemical behavior and potential applications of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Histamine H3 Antagonists
- Compounds containing a 4-phenoxypiperidine core, resembling the structure , have been found to be potent histamine H3 antagonists. These are studied for their potential in treating cognitive disorders, indicating the relevance of such compounds in neuropharmacology (Dvorak et al., 2005).
Opioid Receptor Antagonists
- Research has explored the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are widely investigated as opioid receptor antagonists. This research helps in understanding the molecular determinants for receptor recognition, relevant to the field of medicinal chemistry (Le Bourdonnec et al., 2006).
Antiviral and Antitumor Properties
- Halogen bearing phenolic chalcones and corresponding bis Mannich bases, which are structurally related to the compound , have been synthesized and evaluated for cytotoxic and carbonic anhydrase enzyme inhibitory effects, indicating potential antiviral and antitumor applications (Yamali et al., 2016).
Safety and Hazards
将来の方向性
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
作用機序
Target of Action
Similar compounds such as pitolisant have been shown to act as an antagonist/inverse agonist at h3 receptors .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly h3 receptors, to mediate its effects . For instance, pitolisant, a similar compound, blocks histamine from binding to presynaptic H3 autoreceptors, which increases histamine synthesis and release .
Biochemical Pathways
Similar compounds like piperidine have been described to activate signaling pathways like nf-κb, pi3k/akt, etc, which are involved in cancer progression .
Result of Action
For instance, pitolisant increases communication to neurons in brain regions important for sleep and wakefulness .
生化学分析
Biochemical Properties
3-(4-Propylphenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of histaminergic neurons in the brain, enhancing wakefulness and cognition . Furthermore, it may impact the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes leads to the formation of a carbon-centered radical imine intermediate, which undergoes further transformations to produce the final product . This mechanism highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that repeated administration of the compound can enhance the activity of histaminergic neurons over an extended period . Additionally, the compound’s stability in various experimental conditions is essential for its consistent performance in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive function and wakefulness without significant adverse effects . At higher doses, it may cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes ring contraction through a series of electron and proton transfer reactions, leading to the formation of a pyrrolidine product . This metabolic pathway is crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-(4-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-4-12-6-8-13(9-7-12)16-14-5-3-10-15-11-14;/h6-9,14-15H,2-5,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMDXAYJSXJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


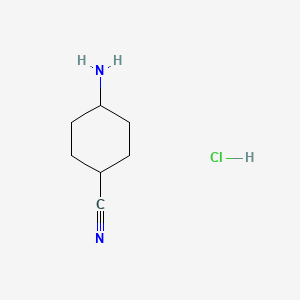

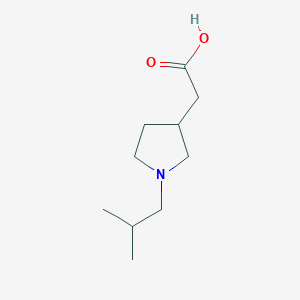

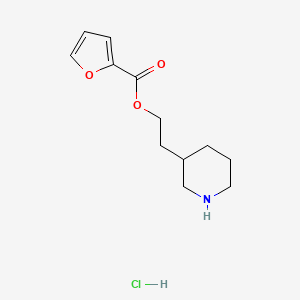

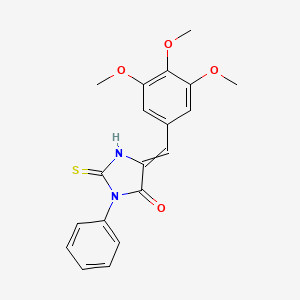
![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)
![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)
